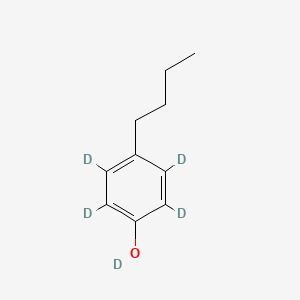

1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene” is a chemical compound with the molecular formula C10H14O . It’s not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H14O . For a more detailed structural analysis, you may need to refer to spectroscopic data or computational chemistry resources.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 155.25 g/mol. For more detailed physical and chemical properties, you may need to refer to material safety data sheets or similar resources .Aplicaciones Científicas De Investigación

Synthesis and Coordination Polymers

1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene, as part of substituted benzene derivatives, plays a crucial role in the synthesis of various chemical compounds, including tetrafluoroterephthalic acid. This acid serves as a versatile linking ligand for constructing new coordination polymers and metal-organic frameworks (MOFs), which are pivotal in catalysis, gas storage, and separation technologies. The high yields and straightforward synthesis of such ligands underscore their importance in material science and chemistry (Orthaber et al., 2010).

Catalysis and Molecular Complexes

Deuterated benzene derivatives, including this compound, are instrumental in forming novel molecular complexes with distinct structural and electronic properties. These complexes, such as the Rh(II) and Rh(I) two-legged piano-stool complexes, exhibit unique reactivity and potential applications in catalysis and as building blocks in organometallic chemistry. Their structural diversity and reactivity patterns provide insights into the electronic properties of coordination compounds (Dixon et al., 2003).

Electrochemical Applications

Substituted benzenes, similar to this compound, have been explored for their electrochemical properties, particularly in the context of lithium-ion batteries. These compounds serve as redox shuttles for overcharge protection, highlighting their potential in enhancing the safety and longevity of battery systems. Understanding the degradation pathways of these molecules at high potentials is crucial for developing more stable and efficient battery materials (Chen & Amine, 2007).

Organic Synthesis and Kinetic Studies

The synthesis of organic compounds, such as nitro aromatic ethers, has been facilitated by derivatives of this compound. Using ultrasonic-assisted phase-transfer catalysis, researchers have been able to enhance the reaction rates and yields, providing a more efficient pathway for producing these valuable chemical intermediates. These methodologies are significant for pharmaceuticals, agrochemicals, and materials science (Harikumar & Rajendran, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYZDBDROVLTJU-QBYFNKCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)

![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)